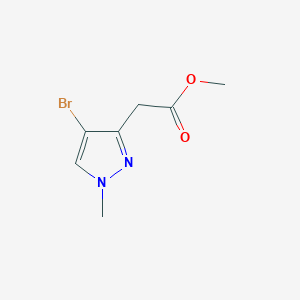
methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound with the Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . It is a colorless or white solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.04 . It is a colorless or white solid or liquid . Its solubility is classified as very soluble, with a solubility of 2.54 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, which can lead to the creation of compounds with potential antiviral, anti-inflammatory, and anticancer properties .
Development of Antiviral Agents
The pyrazole ring present in methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a common feature in many antiviral agents. Researchers can modify this compound to develop new medications targeting a range of viruses, including influenza and HIV .
Anti-inflammatory Applications
Due to its structural similarity to other anti-inflammatory agents, this compound could be used as a starting point for the development of new anti-inflammatory drugs. Its bromine atom offers a site for further chemical modifications .
Anticancer Research
The brominated pyrazole moiety is often found in molecules with anticancer activity. Scientists can use methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate to synthesize new compounds and test their efficacy against various cancer cell lines .
Material Science
In material science, this compound could be used to synthesize new polymers or coatings with unique properties, such as increased resistance to degradation or improved thermal stability .
Agricultural Chemistry
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate might be utilized in the synthesis of novel pesticides or herbicides. The pyrazole ring is a common motif in many agricultural chemicals, and modifications to this compound could lead to the development of more effective or environmentally friendly products .
Safety and Hazards
This compound is considered hazardous. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information includes the precautionary statements P261-P305+P351+P338 .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNDESFAXPCVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

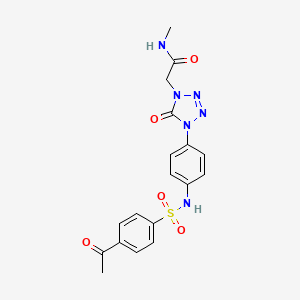
![N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2956266.png)
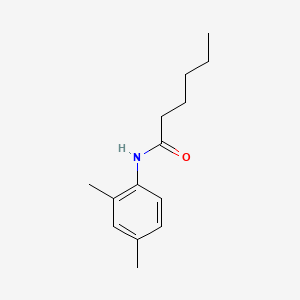
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)
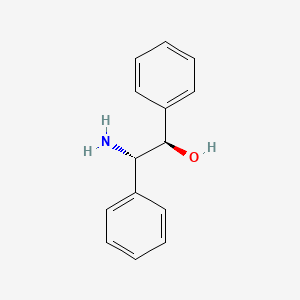
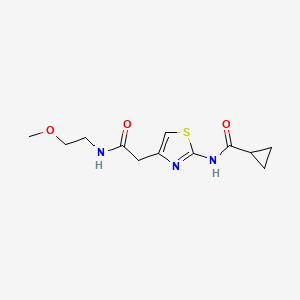
![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)


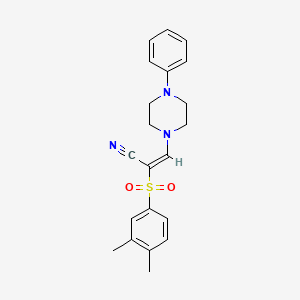
![1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2956281.png)
